molecular formula C21H22O4 B12808282 Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate CAS No. 6265-29-8

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate

Cat. No.: B12808282
CAS No.: 6265-29-8
M. Wt: 338.4 g/mol
InChI Key: MVQJJXSXJYJFMH-UHFFFAOYSA-N
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Description

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate is an organic compound with the molecular formula C21H22O4 It is a derivative of pentanoic acid and is characterized by the presence of acetyl and oxo groups along with two phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate can be synthesized through a multi-step process involving the reaction of ethyl acetoacetate with benzaldehyde derivatives. The reaction typically involves the use of a base such as sodium ethoxide to facilitate the condensation reaction, followed by subsequent steps to introduce the acetyl and oxo groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl rings .

Scientific Research Applications

Ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A precursor in the synthesis of ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate.

    Chalcones: Compounds with a similar structure that also contain phenyl rings and carbonyl groups.

    Benzoylacetone: Another compound with a similar backbone structure.

Uniqueness

This compound is unique due to its specific combination of functional groups and phenyl rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research applications and distinguishes it from other similar compounds.

Properties

CAS No.

6265-29-8

Molecular Formula

C21H22O4

Molecular Weight

338.4 g/mol

IUPAC Name

ethyl 2-acetyl-5-oxo-3,5-diphenylpentanoate

InChI

InChI=1S/C21H22O4/c1-3-25-21(24)20(15(2)22)18(16-10-6-4-7-11-16)14-19(23)17-12-8-5-9-13-17/h4-13,18,20H,3,14H2,1-2H3

InChI Key

MVQJJXSXJYJFMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(CC(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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